molecular formula C12H9NO4 B2495770 8-Methylquinoline-2,4-dicarboxylic acid CAS No. 413573-97-4

8-Methylquinoline-2,4-dicarboxylic acid

Cat. No.: B2495770
CAS No.: 413573-97-4
M. Wt: 231.207
InChI Key: RUXYIPCFZUXPQH-UHFFFAOYSA-N
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Description

8-Methylquinoline-2,4-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of carboxylic acid groups at positions 2 and 4, along with a methyl group at position 8, makes this compound a unique compound with distinct chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Methylquinoline-2,4-dicarboxylic acid are not well-studied. Quinoline derivatives are known to interact with various enzymes and proteins. For instance, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays a crucial role in the mammalian reproductive system

Cellular Effects

Quinoline derivatives have been shown to exhibit antiplasmodial activity , suggesting that they may have an impact on cellular processes

Molecular Mechanism

Quinoline derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.

Metabolic Pathways

Quinoline and its derivatives are known to be involved in numerous metabolic pathways

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-2,4-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of carboxylic acid groups allows for reactions such as esterification and amidation.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include molecular iodine, silica gel, and strong nucleophiles such as hydroxide . Reaction conditions often involve solvent-free environments or the use of environmentally benign catalysts like montmorillonite K-10 .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, esterification reactions can produce esters, while amidation reactions can yield amides.

Scientific Research Applications

8-Methylquinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their anti-inflammatory, antitumor, and antimalarial properties . The compound can also be used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 8-Methylquinoline-2,4-dicarboxylic acid include other quinoline derivatives such as quinine, chloroquine, and mefloquine . These compounds share the quinoline scaffold but differ in their substitution patterns and functional groups.

Uniqueness: this compound is unique due to the presence of both carboxylic acid groups and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable compound for specific applications in medicinal and industrial chemistry.

Properties

IUPAC Name

8-methylquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6-3-2-4-7-8(11(14)15)5-9(12(16)17)13-10(6)7/h2-5H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXYIPCFZUXPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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